molecular formula C12H10N2O2 B2609753 2-(2-Oxo-2-(4-methoxyphenyl)ethyl)malononitrile CAS No. 26454-79-5

2-(2-Oxo-2-(4-methoxyphenyl)ethyl)malononitrile

Cat. No. B2609753
CAS RN: 26454-79-5
M. Wt: 214.224
InChI Key: XJCORKKNFKREHK-UHFFFAOYSA-N
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Patent
US07427623B2

Procedure details

To a suspension of α-((4-methoxybenzoyl)methyl)malononitrile (9.66 g, 45.1 mmol) in acetic acid (50 ml) was added conc. hydrogen chloride (11,3 ml). The mixture was stirred at room temperature for 2 hours, and then poured into water. The resultant precipitation was filtrated, washed with water and ethanol, and dried under reduced pressure to give the Intermediate of Example 2(A) (5.54 g, 56%) as a solid. 1H NMR (400 MHz, CDCl3) ppm 3.83 (s, 3H), 4.74 (brs, 2H), 6.39 (s, 1H), 6.90 (m, 2H), 7.42 (m, 2H).
Quantity
9.66 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
56%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:16]=[CH:15][C:6]([C:7]([CH2:9][CH:10]([C:13]#[N:14])[C:11]#[N:12])=[O:8])=[CH:5][CH:4]=1.Cl.O>C(O)(=O)C>[NH2:12][C:11]1[O:8][C:7]([C:6]2[CH:5]=[CH:4][C:3]([O:2][CH3:1])=[CH:16][CH:15]=2)=[CH:9][C:10]=1[C:13]#[N:14]

Inputs

Step One
Name
Quantity
9.66 g
Type
reactant
Smiles
COC1=CC=C(C(=O)CC(C#N)C#N)C=C1
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The resultant precipitation
FILTRATION
Type
FILTRATION
Details
was filtrated
WASH
Type
WASH
Details
washed with water and ethanol
CUSTOM
Type
CUSTOM
Details
dried under reduced pressure

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
NC=1OC(=CC1C#N)C1=CC=C(C=C1)OC
Measurements
Type Value Analysis
AMOUNT: MASS 5.54 g
YIELD: PERCENTYIELD 56%
YIELD: CALCULATEDPERCENTYIELD 57.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.